Scientific Field: Organic Chemistry
Application Summary: “1-Fluoro-4-(2-nitrovinyl)benzene” is used in the enantioselective hydroamination of β-nitrostyrene. This process involves the addition of an amine to an alkene to form an amino-alkane.
Methods of Application: The reaction is catalyzed by a noncovalent hybrid of Pd(phen)(OAc)2 and st-DNA.
1-Fluoro-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula and a molecular weight of 167.14 g/mol. This compound features a fluorine atom and a nitrovinyl group attached to a benzene ring, contributing to its unique chemical properties. The structure is nearly planar, with a root mean square deviation for the non-hydrogen atoms of 0.019 Å, indicating a stable conformation across the carbon-carbon double bond .
1F4NVB itself likely does not have any biological activity. Its importance lies in its ability to transform into other functional molecules with potential biological applications through further chemical reactions.
Due to the presence of the nitro group, 1F4NVB should be handled with caution as it may be:
The versatility in its reactivity makes it valuable for synthesizing various organic compounds.
Several synthesis methods have been developed for 1-fluoro-4-(2-nitrovinyl)benzene:
These methods highlight the compound's accessibility for further research and application.
1-Fluoro-4-(2-nitrovinyl)benzene has several applications across various fields:
1-Fluoro-4-(2-nitrovinyl)benzene can be compared with several similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Fluoronitrobenzene | Lacks vinyl group | Different reactivity due to absence of double bond |
4-Fluorostyrene | Contains fluorine but no nitro group | Distinct chemical properties and applications |
1-Fluoro-2-(2-nitrovinyl)benzene | Similar structure but different position of nitrovinyl | Different reactivity and potential applications |
The uniqueness of 1-fluoro-4-(2-nitrovinyl)benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds .
Corrosive;Irritant